Alkyne-PEG5-SNAP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36N6O7 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33) |

InChI Key |

DRDQOLYRBKZPKT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alkyne-PEG5-SNAP: Mechanism and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne-PEG5-SNAP is a versatile heterobifunctional chemical probe designed for the targeted labeling and subsequent analysis of proteins. This guide provides a comprehensive overview of its structure, mechanism of action, and its applications in modern biological research. By combining the specificity of SNAP-tag technology with the flexibility of click chemistry, this compound offers a powerful tool for investigating protein function, interactions, and signaling pathways. This document details the underlying chemical principles, provides structured quantitative data, outlines experimental protocols, and visualizes key workflows, serving as a technical resource for professionals in the field.

Introduction to this compound

This compound is a chemical reagent comprised of three key functional components:

-

SNAP-tag Substrate (Benzylguanine): The benzylguanine (BG) moiety is specifically recognized by the SNAP-tag, a self-labeling protein tag.[1][2]

-

Polyethylene Glycol (PEG) Linker: A five-unit polyethylene glycol (PEG5) spacer enhances the hydrophilicity and biocompatibility of the molecule.[3][4] This flexible linker also minimizes steric hindrance between the labeled protein and subsequent modifications.[3]

-

Alkyne Group: A terminal alkyne group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide array of molecules, such as reporter tags (fluorophores, biotin), affinity probes, or drug molecules.

This modular design enables a two-step labeling strategy. First, a protein of interest (POI) fused to a SNAP-tag is specifically and covalently labeled with this compound. Subsequently, the alkyne group can be utilized for further functionalization, opening up a wide range of experimental possibilities.

Mechanism of Action

The utility of this compound is rooted in two distinct and highly specific chemical reactions: the SNAP-tag labeling reaction and the azide-alkyne cycloaddition.

SNAP-tag Labeling

The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). This engineered protein reacts specifically and irreversibly with O⁶-benzylguanine (BG) derivatives. The reaction involves the transfer of the benzyl group from the guanine to a cysteine residue in the active site of the SNAP-tag, forming a stable thioether bond. This labeling reaction is highly specific and occurs under physiological conditions, making it suitable for use in living cells.

Azide-Alkyne "Click" Chemistry

Once the protein of interest is labeled with this compound, the terminal alkyne group is available for a subsequent reaction. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring, covalently linking the alkyne-tagged protein to an azide-containing molecule. This allows for the attachment of various probes for detection, purification, or functional studies.

Quantitative Data

The following tables summarize key quantitative data for this compound and the SNAP-tag labeling reaction.

| Chemical Properties of this compound | |

| Molecular Formula | C₂₇H₃₆N₆O₇ |

| Molecular Weight | 556.61 g/mol |

| Solubility | DMSO: 125 mg/mL (224.57 mM) |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |

| Data sourced from |

| SNAP-tag Labeling Reaction Parameters | |

| Second-order rate constant (k) | Approaching 10⁷ M⁻¹s⁻¹ for optimized SNAP-tag variants |

| Optimal pH Range | 5.0 - 10.0 |

| Recommended Labeling Temperature | 25°C to 37°C |

| Recommended Labeling Time | 30 minutes to 1 hour |

| Data sourced from |

Experimental Protocols

General Protocol for Labeling SNAP-tag Fusion Proteins in Live Cells

-

Cell Culture and Transfection: Seed cells at an appropriate density and transfect with a plasmid encoding the SNAP-tag fusion protein of interest. Allow for protein expression for 24-48 hours.

-

Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 1-5 µM is typically recommended.

-

Labeling: Replace the existing cell culture medium with the this compound labeling medium. Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Remove the labeling medium and wash the cells three times with fresh, pre-warmed medium to remove any unreacted probe.

-

Click Chemistry Reaction (Optional): If a subsequent click chemistry reaction is to be performed, the cells can be lysed, and the lysate can be subjected to the click chemistry protocol outlined below. For live-cell click chemistry, specialized cell-permeable reagents are required.

Protocol for In Vitro Labeling of Purified SNAP-tag Fusion Proteins

-

Prepare Protein Solution: Prepare a solution of the purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS with 1 mM DTT). A typical protein concentration is 10-20 µM.

-

Add this compound: Add a 1.5 to 2-fold molar excess of this compound to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C.

-

Removal of Excess Probe (Optional): Unreacted this compound can be removed using size exclusion chromatography or dialysis.

Protocol for Pull-Down Assay of Alkyne-Labeled Proteins

This protocol describes the enrichment of an alkyne-labeled protein and its interacting partners using an azide-functionalized affinity resin (e.g., Azide-Agarose).

-

Cell Lysis: Lyse cells containing the this compound labeled protein in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Click Chemistry Reaction:

-

To the clarified lysate, add the azide-functionalized affinity resin.

-

Add the copper(I) catalyst. A common catalyst system is copper(II) sulfate with a reducing agent like sodium ascorbate, and a ligand such as TBTA or THPTA to stabilize the Cu(I) ion.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Washing: Pellet the affinity resin by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin. This can be achieved by boiling in SDS-PAGE sample buffer for subsequent western blot analysis, or by using a more gentle elution method for mass spectrometry.

-

Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify the labeled protein and its interaction partners.

Visualization of Experimental Workflows

Workflow for Identification of Protein-Protein Interactions

Applications in Research

The versatility of this compound makes it a valuable tool in various research areas:

-

Proteomics: this compound can be used to label specific proteins for subsequent identification and quantification by mass spectrometry. This is particularly useful for studying post-translational modifications or identifying members of a protein complex.

-

Protein-Protein Interactions: As detailed in the protocol above, this compound can be used in pull-down assays to identify the interaction partners of a protein of interest.

-

Fluorescence Imaging: By clicking a fluorescent azide to the alkyne-labeled protein, researchers can visualize the subcellular localization and dynamics of their protein of interest using various microscopy techniques, including super-resolution microscopy.

-

Drug Discovery: this compound can be used to attach drug molecules to specific proteins, allowing for targeted drug delivery and the study of drug-target engagement.

Conclusion

This compound is a powerful and versatile chemical probe that bridges the gap between specific protein labeling and a wide range of downstream applications. Its robust and specific mechanism of action, combined with the flexibility of click chemistry, provides researchers with a valuable tool to investigate the complex roles of proteins in cellular processes. This guide has provided a comprehensive overview of its properties, mechanism, and applications, and should serve as a valuable resource for researchers seeking to incorporate this technology into their experimental workflows.

References

- 1. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. Separating Chemical and Excluded Volume Interactions of Polyethylene Glycols with Native Proteins: Comparison with PEG Effects on DNA Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne-PEG5-SNAP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Alkyne-PEG5-SNAP, a versatile tool in chemical biology and drug discovery. This document details experimental protocols and visualizes key workflows to enable researchers to effectively utilize this bifunctional linker for site-specific protein labeling and subsequent downstream applications.

Core Concepts: Structure and Function

This compound is a chemical biology reagent designed for a two-step protein labeling strategy. It consists of three key functional components:

-

A Benzylguanine (BG) moiety: This group specifically and covalently reacts with the SNAP-tag®, a self-labeling protein tag derived from O⁶-alkylguanine-DNA alkyltransferase. This reaction forms a stable thioether bond, attaching the entire molecule to a protein of interest that has been genetically fused with the SNAP-tag®.

-

A Polyethylene Glycol (PEG) Linker: A five-unit PEG spacer (PEG5) provides a hydrophilic and flexible linker between the benzylguanine and the alkyne group. This PEG linker enhances the solubility of the reagent and minimizes potential steric hindrance between the labeled protein and subsequent reaction partners.

-

A Terminal Alkyne Group: This functional group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent attachment of a wide variety of azide-containing molecules, such as fluorescent dyes, biotin, or drug molecules.

The strategic combination of these components allows for the precise, covalent labeling of SNAP-tagged proteins with a versatile chemical handle for further functionalization.

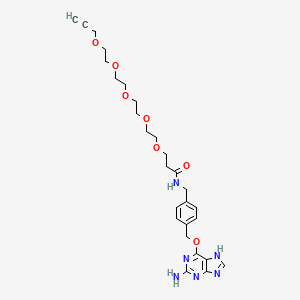

Chemical Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for the proper handling, storage, and use of the reagent in experimental settings.

| Property | Value |

| Molecular Formula | C₂₇H₃₆N₆O₇ |

| Molecular Weight | 556.61 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99.59% |

| Solubility | Soluble in DMSO (125 mg/mL) |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

| SMILES | O=C(CCC#C)NCC1=CC=C(COC2=NC(N)=NC3=C2NC=N3)C=C1 |

| Spectral Data | HNMR and LCMS data are available from suppliers such as MedChemExpress.[1][2] |

Experimental Protocols

The use of this compound involves a two-stage process: the initial labeling of the SNAP-tag fusion protein, followed by the click chemistry reaction to attach the molecule of interest. The following protocols are generalized procedures and may require optimization for specific cell types, proteins, or experimental conditions.

Stage 1: Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol outlines the steps for labeling SNAP-tag fusion proteins expressed on the surface of or within live mammalian cells.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C or -80°C.

-

Prepare the labeling medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM. It is recommended to prepare this solution fresh for each experiment.

-

Cell labeling:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the protein and cell line.

-

-

Wash the cells:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove any unreacted this compound.

-

After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to allow any non-covalently bound reagent to diffuse out of the cells.

-

-

The cells are now ready for the second stage of the reaction (click chemistry) or for downstream analysis.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-modified molecule (e.g., a fluorescent dye) to the alkyne handle of the protein-bound this compound.

Materials:

-

Cells labeled with this compound (from Stage 1)

-

Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

PBS or other suitable buffer

Procedure:

-

Prepare the click reaction cocktail: This should be prepared fresh immediately before use. The final concentrations of the components may need to be optimized.

-

Copper(II) sulfate: Prepare a 10 mM stock solution in water.

-

Sodium ascorbate: Prepare a 100 mM stock solution in water.

-

TBTA: Prepare a 10 mM stock solution in DMSO.

-

Azide-functionalized molecule: Prepare a 1-10 mM stock solution in DMSO.

-

-

Perform the click reaction:

-

Wash the this compound labeled cells with PBS.

-

Prepare the click reaction mixture by adding the components in the following order to PBS (or other buffer):

-

Azide-functionalized molecule (final concentration 10-100 µM)

-

Copper(II) sulfate (final concentration 0.1-1 mM)

-

TBTA (final concentration 0.1-1 mM)

-

Sodium ascorbate (final concentration 1-5 mM)

-

-

Add the click reaction mixture to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

-

-

Wash and image:

-

Remove the click reaction mixture.

-

Wash the cells three times with PBS.

-

The cells are now ready for imaging or other downstream analyses.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Two-Step Protein Labeling Workflow

This diagram outlines the general experimental workflow for labeling a protein of interest using this compound followed by a click chemistry reaction.

Caption: Workflow for two-step protein labeling.

Application in Studying Signaling Pathways

This diagram illustrates how this compound can be used to label a specific receptor in a generic signaling pathway, enabling the study of its localization and dynamics.

Caption: Studying a signaling pathway with a labeled receptor.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology, chemical biology, and drug development. Its bifunctional nature allows for the site-specific labeling of proteins with a wide array of functional molecules, enabling a broad range of applications from live-cell imaging to proteomics. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.

References

Alkyne-PEG5-SNAP for Irreversible Protein Labeling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Alkyne-PEG5-SNAP, a versatile tool for the irreversible labeling of proteins. It covers the underlying chemical principles, detailed experimental protocols, and key quantitative data to enable researchers to effectively utilize this technology in their work.

Introduction

This compound is a chemical probe designed for the specific and covalent labeling of SNAP-tag® fusion proteins.[1] The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that has been engineered to react specifically with O6-benzylguanine (BG) derivatives.[2] this compound consists of a benzylguanine moiety, which is the substrate for the SNAP-tag, a polyethylene glycol (PEG5) spacer, and a terminal alkyne group.

The labeling process is a two-step procedure. First, the SNAP-tag fusion protein reacts with this compound, resulting in the irreversible covalent attachment of the alkyne-PEG5-benzyl moiety to a cysteine residue in the SNAP-tag's active site.[2] This initial labeling step is highly specific and occurs under physiological conditions. The introduced terminal alkyne then serves as a handle for a second reaction, known as "click chemistry." This bioorthogonal reaction allows for the attachment of a wide variety of azide-containing molecules, such as fluorophores, biotin, or small molecule drugs, enabling a broad range of downstream applications.

Data Presentation

The following tables summarize key quantitative data related to the performance of this compound and the associated labeling technologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H36N6O7 | GlpBio |

| Molecular Weight | 556.61 g/mol | GlpBio |

| Solubility | DMSO: 125 mg/mL (224.57 mM) | GlpBio |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Table 2: Reaction Kinetics and Efficiency

| Parameter | Reaction | Value | Conditions | Source |

| Second-order rate constant (kapp) | SNAP-tag + BG-Fluorophore | 104 - 106 M-1s-1 | In vitro | [3] |

| Second-order rate constant (kapp) | SNAP-tag2 + Rhodamine Substrates | Approaches 107 M-1s-1 | In vitro | |

| Second-order rate constant (k2) | SPAAC (DBCO + Azide) | ~0.1 - 1.0 M-1s-1 | Aqueous buffer | |

| Second-order rate constant (k2) | SPAAC (Sulfo DBCO-amine + Azide) | 0.32 - 1.22 M-1s-1 | pH 7, 25-37°C | |

| Labeling Efficiency | SNAP-tag in live cells | High, often near-quantitative | 1-5 µM substrate, 5-30 min incubation | |

| Labeling Efficiency | TMT Labeling (Proteomics) | >95% | Optimized pH and reagent concentration |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound for protein labeling.

Expression of SNAP-tag Fusion Proteins in E. coli

This protocol is adapted from New England Biolabs (NEB) guidelines for the pSNAP-tag(T7)-2 vector.

Materials:

-

pSNAP-tag(T7)-2 vector containing the gene of interest

-

Competent E. coli expression strain (e.g., T7 Express, BL21(DE3))

-

LB medium and agar plates with ampicillin (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% Tween-20, 1 mM DTT)

Procedure:

-

Transform the pSNAP-tag(T7)-2 plasmid into the chosen E. coli expression strain.

-

Plate the transformed cells on LB agar with ampicillin and incubate overnight at 37°C.

-

Inoculate a single colony into LB medium with ampicillin and grow at 37°C with shaking until the OD600 reaches 0.5-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

-

Continue to culture the cells for 3-5 hours at 30°C or for 16 hours at 15°C to increase the yield of soluble protein.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the SNAP-tag fusion protein.

In Vitro Labeling of Purified SNAP-tag Fusion Protein

Materials:

-

Purified SNAP-tag fusion protein

-

This compound

-

Reaction buffer (e.g., PBS with 1 mM DTT)

-

SDS-PAGE materials and fluorescence gel scanner

Procedure:

-

In a microcentrifuge tube, combine the purified SNAP-tag fusion protein (e.g., 5 µM final concentration) with this compound (e.g., 10 µM final concentration) in the reaction buffer.

-

Incubate the reaction for 30-60 minutes at 37°C. Lower temperatures (4-16°C) can be used, but may require longer incubation times.

-

(Optional) Remove excess, unreacted this compound by gel filtration or dialysis.

-

The alkyne-labeled protein is now ready for the subsequent click chemistry reaction.

Labeling of SNAP-tag Fusion Proteins in Live Mammalian Cells

Materials:

-

Mammalian cells expressing the SNAP-tag fusion protein

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Washing buffer (e.g., PBS or HBSS)

Procedure:

-

Culture the cells expressing the SNAP-tag fusion protein to the desired confluency.

-

Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

-

Wash the cells three times with fresh, pre-warmed medium or buffer to remove unreacted probe.

-

Incubate the cells in fresh medium for an additional 30 minutes to allow any internalized, unreacted probe to diffuse out of the cells.

-

The cells with the alkyne-labeled protein are now ready for the click chemistry reaction or for downstream applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for CuAAC on alkyne-labeled proteins.

Materials:

-

Alkyne-labeled protein

-

Azide-containing molecule of interest (e.g., azide-fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare a stock solution of the azide-containing molecule.

-

In a microcentrifuge tube, add the alkyne-labeled protein.

-

Add the azide-containing molecule to the desired final concentration.

-

Prepare a premixed solution of CuSO4 and the copper ligand.

-

Add the CuSO4/ligand mixture to the reaction tube.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction for 1 hour at room temperature.

-

The doubly labeled protein can then be purified or analyzed directly.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is highly biocompatible.

Materials:

-

Alkyne-labeled protein

-

Azide-containing molecule of interest functionalized with a strained alkyne (e.g., DBCO-fluorophore)

-

Reaction buffer (e.g., PBS)

Procedure:

-

To the alkyne-labeled protein in a suitable buffer, add the strained alkyne-containing azide molecule.

-

Incubate the reaction for 1-2 hours at room temperature or 37°C.

-

The reaction proceeds without the need for a catalyst.

-

The labeled protein is ready for downstream analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound labeling.

Chemical Labeling Mechanism

Caption: Two-step chemical labeling mechanism.

GPCR Trafficking Study Workflow

Caption: Workflow for studying GPCR trafficking.

References

The Pivotal Role of the PEG5 Linker in Alkyne-PEG5-SNAP: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of chemical probes is paramount in the fields of chemical biology and drug discovery. Alkyne-PEG5-SNAP is a powerful, bifunctional reagent that exemplifies this principle, enabling the precise, covalent labeling of SNAP-tag® fusion proteins and their subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This guide delves into the critical role of the pentaethylene glycol (PEG5) linker within this molecule, providing a comprehensive overview of its influence on the reagent's properties and applications. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively utilize this versatile tool.

The Significance of the PEG5 Linker

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that serve as flexible spacers in bioconjugation.[2] The inclusion of a discrete PEG linker, specifically one with five ethylene glycol units (PEG5), in the this compound reagent is a deliberate design choice that imparts several advantageous properties crucial for its function in complex biological systems.

The primary roles of the PEG5 linker include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire molecule, which is often crucial for its use in biological buffers and cellular environments.[3][4]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system, reducing the likelihood of an immune response.[5]

-

Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG linker provides optimal spatial separation between the SNAP-tag substrate (benzylguanine) and the terminal alkyne. This separation minimizes steric hindrance, allowing for efficient and independent reactions at both ends of the molecule. The SNAP-tag can readily bind to its benzylguanine substrate, and the alkyne group remains accessible for subsequent click chemistry reactions.

-

Controlled Spacer Length: The defined length of the PEG5 linker provides precise control over the distance between the labeled protein and any molecule subsequently attached via the alkyne group. This is particularly important in applications such as Förster Resonance Energy Transfer (FRET), where the distance between donor and acceptor fluorophores is critical.

Quantitative Analysis of PEG Linker Length

The length of the PEG linker can significantly impact the physicochemical and biological properties of a bioconjugate. While data specifically for a PEG5 linker in the context of this compound is not extensively published in comparative studies, the following tables summarize general trends observed for different PEG linker lengths in similar bioconjugation applications. This data provides a valuable framework for understanding the expected impact of the PEG5 linker.

| PEG Linker Length | Molecular Weight (Da) | Contour Length (nm) | FRET Efficiency (%) |

| PEG4 | 237.26 | 1.4 | ~58 |

| PEG5 | 281.31 | 1.8 | Not directly reported, but expected to be between PEG4 and PEG8 values |

| PEG8 | 413.46 | 2.8 | ~53 |

| PEG12 | 589.67 | 4.3 | Not directly reported |

| PEG24 | 1045.19 | 8.5 | ~34 |

| This table presents a summary of the physical properties of various PEG linkers and their impact on FRET efficiency. The data for PEG4, PEG8, and PEG24 are derived from published studies and provide a basis for estimating the properties of the PEG5 linker. |

| Property | Effect of Increasing PEG Linker Length | Rationale |

| Solubility | Increases | The hydrophilic nature of the ethylene glycol repeats enhances solubility in aqueous solutions. |

| In Vivo Half-Life | Generally Increases | The increased hydrodynamic radius of the conjugate reduces renal clearance. |

| Immunogenicity | Generally Decreases | The PEG chain can mask epitopes on the surface of the conjugated protein, reducing immune recognition. |

| Binding Affinity | Can Decrease | Longer, more flexible linkers can sometimes lead to a decrease in binding affinity due to entropic penalties or non-optimal positioning of the binding moiety. |

| This table summarizes the general trends observed with varying PEG linker lengths in bioconjugates. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a two-step labeling and conjugation workflow.

Synthesis of this compound (Alkyne-PEG5-Benzylguanine)

The synthesis of this compound involves the conjugation of a PEG5 linker functionalized with a terminal alkyne to a benzylguanine derivative. The following is a representative synthetic protocol based on established chemical principles for similar molecules.

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

O6-benzylguanine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Add NaH portion-wise at 0 °C and stir for 30 minutes.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the mono-alkyne functionalized PEG5 by column chromatography.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the purified alkyne-PEG5-OH in DCM.

-

Add triethylamine and cool to 0 °C.

-

Add methanesulfonyl chloride dropwise and stir for 2-4 hours at 0 °C.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield Alkyne-PEG5-OMs.

-

-

Conjugation to O6-benzylguanine:

-

Dissolve O6-benzylguanine in anhydrous DMF.

-

Add a suitable base (e.g., potassium carbonate) and the Alkyne-PEG5-OMs.

-

Heat the reaction mixture at 60-80 °C overnight.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the final product, this compound, by column chromatography.

-

Two-Step Protein Labeling and Conjugation Workflow

This workflow first involves the specific labeling of a SNAP-tag fusion protein with this compound, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a molecule of interest.

Part 1: SNAP-tag Labeling

Materials:

-

Purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., PBS or 50 mM HEPES, pH 7.4)

Procedure:

-

Prepare the SNAP-tag fusion protein solution to a final concentration of 5-10 µM in the reaction buffer.

-

Add DTT to a final concentration of 1 mM to maintain the SNAP-tag in a reduced, active state.

-

Add the this compound stock solution to the protein solution to a final concentration of 10-20 µM (a 2-fold molar excess over the protein is recommended).

-

Incubate the reaction mixture for 1 hour at room temperature or 30 minutes at 37°C.

-

Remove the excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-labeled SNAP-tag fusion protein from Part 1

-

Azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

To the solution of the alkyne-labeled SNAP-tag fusion protein, add the azide-functionalized molecule of interest to the desired final concentration (typically a 5- to 10-fold molar excess).

-

In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock solution with the THPTA or TBTA ligand solution in a 1:5 molar ratio.

-

Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

-

The final conjugated protein can be purified from excess reagents by size exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow using this compound and a representative signaling pathway that can be investigated with this technology.

Caption: Experimental workflow for two-step protein modification using this compound.

Caption: A representative kinase signaling pathway that can be studied using this compound.

Conclusion

The PEG5 linker in this compound is not merely a passive spacer but an active contributor to the reagent's overall performance. Its carefully chosen length and chemical nature enhance solubility, ensure biocompatibility, and provide the necessary flexibility for efficient dual-functionalization of SNAP-tag fusion proteins. By understanding the fundamental role of this linker and employing the detailed protocols provided, researchers can confidently leverage this compound for a wide array of applications, from cellular imaging and protein trafficking studies to the mapping of protein-protein interaction networks and the development of targeted therapeutics. This powerful tool, with its intelligently designed PEG5 linker, continues to be an invaluable asset in advancing our understanding of complex biological processes.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Terminal alkyne substituted O6-benzylguanine for versatile and effective syntheses of fluorescent labels to genetically encoded SNAP-tags - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

Unlocking Precision in Bioconjugation: A Technical Guide to Alkyne-PEG5-SNAP and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Alkyne-PEG5-SNAP, a powerful heterobifunctional linker that bridges the worlds of protein labeling and click chemistry. This molecule is instrumental in the precise, covalent modification of proteins, opening up new avenues in drug development, diagnostics, and fundamental biological research. Here, we provide a comprehensive overview of its properties, detailed experimental protocols, and illustrative workflows to empower researchers in their scientific endeavors.

Introduction to this compound: A Versatile Molecular Tool

This compound is a chemical reagent designed for a two-step labeling strategy.[1][2][3] It comprises three key functional components:

-

An Alkyne Group: This terminal alkyne serves as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] Specifically, it readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

A Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker provides several advantages. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate. Furthermore, the PEG spacer reduces potential steric hindrance between the labeled protein and the molecule to be attached via click chemistry.

-

A Benzylguanine (BG) Moiety (SNAP-tag Substrate): The benzylguanine group is a specific substrate for the SNAP-tag®, a self-labeling protein tag derived from the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). The SNAP-tag enzyme covalently and irreversibly attaches the entire this compound molecule to itself.

This unique combination of functionalities allows for the site-specific introduction of an alkyne group onto a protein of interest that has been genetically fused with the SNAP-tag. This "clicked" protein is then ready for conjugation to any azide-containing molecule, such as fluorescent dyes, biotin, drug molecules, or nanoparticles.

Physicochemical Properties and Handling

Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆N₆O₇ | |

| Molecular Weight | 556.61 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage (Solid) | -20°C for up to 3 years | |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Note: It is recommended to prepare fresh solutions from the solid form for each experiment to ensure optimal performance. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.

The Two-Step Labeling Workflow: From Protein to Conjugate

The utilization of this compound follows a sequential, two-step process: first, the labeling of the SNAP-tag fusion protein, and second, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Figure 1. The two-step bioconjugation workflow using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Protocol for Labeling SNAP-tag Fusion Proteins with this compound

This protocol is a general guideline and may require optimization depending on the specific protein, cell type, and experimental goals.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Store this stock solution at -20°C or -80°C in small aliquots.

-

Cell Culture: Culture the cells expressing the SNAP-tag fusion protein to the desired confluency in a suitable vessel (e.g., multi-well plate, petri dish).

-

Labeling Reaction:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A typical starting concentration is 5 µM, but this may need to be optimized (range 1-20 µM).

-

Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unreacted this compound. Each wash should be for 5 minutes.

-

-

Proceed to Click Chemistry: The cells with the alkyne-labeled protein are now ready for the subsequent CuAAC reaction.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the alkyne-labeled protein. Caution: Copper can be toxic to cells, so for live-cell applications, it is crucial to use a copper-chelating ligand and minimize the reaction time and copper concentration.

Materials:

-

Cells or protein sample with alkyne-labeled SNAP-tag fusion protein

-

Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., Sodium Ascorbate, Ascorbic Acid)

-

PBS or other suitable buffer

Procedure:

-

Prepare Reagent Stock Solutions:

-

Azide-Molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO, water) at a concentration of 1-10 mM.

-

CuSO₄: Prepare a 100 mM stock solution in water.

-

Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water or DMSO.

-

Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution should be made fresh for each experiment.

-

-

Click Reaction Mixture (Final Concentrations are a Guideline):

-

In a microcentrifuge tube, prepare the "click mix" by adding the reagents in the following order:

-

PBS or desired buffer

-

Azide-modified molecule (e.g., final concentration 10-100 µM)

-

Ligand (e.g., final concentration 500 µM)

-

CuSO₄ (e.g., final concentration 100 µM)

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the click mix (e.g., final concentration 1-5 mM). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Labeling:

-

Immediately add the complete click reaction mixture to the cells or protein sample containing the alkyne-labeled SNAP-tag fusion protein.

-

Incubate for 15-60 minutes at room temperature, protected from light if using a fluorescent azide.

-

-

Washing:

-

Remove the click reaction mixture.

-

Wash the cells or protein sample extensively (at least three times) with PBS to remove all reaction components.

-

-

Analysis: The protein is now conjugated to the azide-modified molecule and is ready for downstream analysis (e.g., fluorescence microscopy, western blotting, mass spectrometry).

Applications and Experimental Workflows

This compound, in conjunction with click chemistry, enables a wide array of applications in biological research and drug development.

Targeted Drug Delivery

This technology can be used to construct targeted drug delivery systems. For instance, a nanoparticle can be functionalized with an azide group, and a targeting ligand (e.g., an antibody or a small molecule) can be expressed as a SNAP-tag fusion protein.

Figure 2. Workflow for creating a targeted nanoparticle drug delivery system.

Protein-Protein Interaction Studies using FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions. By labeling two potentially interacting proteins with a FRET donor and acceptor pair, their proximity can be determined. This compound allows for the precise labeling of one protein with an alkyne, which can then be "clicked" to an azide-modified FRET fluorophore.

Figure 3. Logical workflow for a FRET-based protein-protein interaction study.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the reaction rates of its constituent reactions are well-characterized.

| Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Source |

| SNAP-tag Labeling | SNAP-tag + Benzylguanine | 10³ - 10⁵ | Irreversible and covalent. The rate can vary depending on the specific benzylguanine derivative. | General knowledge from SNAP-tag literature |

| CuAAC | Terminal Alkyne + Azide | 10⁴ - 10⁵ | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands. | General knowledge from click chemistry literature |

Conclusion

This compound is a highly versatile and powerful tool for the site-specific modification of proteins. Its dual functionality, enabling both specific protein labeling via the SNAP-tag and subsequent universal conjugation via click chemistry, provides researchers with a robust platform for a multitude of applications. From constructing sophisticated drug delivery systems to elucidating complex protein interaction networks, this compound, when used with the detailed protocols provided in this guide, can significantly advance research in molecular biology, pharmacology, and materials science.

References

Alkyne-PEG5-SNAP: A Bioorthogonal Chemical Reporter for Advanced Protein Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and visualize proteins within their native cellular environment is paramount to advancing our understanding of complex biological processes and accelerating drug discovery. Bioorthogonal chemistry, a field encompassing reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for such endeavors.[1] At the forefront of this technology is the SNAP-tag® system, a versatile protein labeling method that allows for the covalent attachment of a wide array of functional probes to a protein of interest.[2][3][4][5]

This technical guide focuses on a specific and highly useful bioorthogonal chemical reporter: Alkyne-PEG5-SNAP . This molecule serves as a bridge, first by covalently labeling a SNAP-tag fusion protein and then by introducing an alkyne handle. This alkyne group can subsequently be modified through a highly efficient and specific "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with any azide-containing molecule. This two-step labeling strategy offers exceptional flexibility for a multitude of applications, from high-resolution imaging to protein interaction studies.

This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, quantitative data, and logical workflows to enable researchers to effectively implement this technology in their work.

Core Principles

The utility of this compound is rooted in the interplay of two key technologies: SNAP-tag protein labeling and bioorthogonal click chemistry.

The SNAP-Tag System

The SNAP-tag is a 19.4 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT). This engineered protein is designed to react specifically and covalently with O⁶-benzylguanine (BG) derivatives. When a protein of interest is genetically fused to the SNAP-tag, it can be specifically labeled with a BG-conjugated probe. The reaction is highly specific and irreversible, forming a stable thioether bond.

This compound is a substrate for the SNAP-tag, consisting of three key components:

-

O⁶-benzylguanine (BG): The reactive moiety that specifically and covalently binds to the SNAP-tag.

-

Terminal Alkyne: A bioorthogonal handle that does not react with native cellular components but can participate in specific click chemistry reactions.

-

PEG5 Linker: A five-unit polyethylene glycol spacer that enhances the solubility of the molecule and provides spatial separation between the protein and the alkyne group, which can reduce steric hindrance in the subsequent click reaction.

Bioorthogonal Click Chemistry

The terminal alkyne introduced by this compound allows for a secondary labeling step via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a class of reactions that are high-yielding, wide in scope, and simple to perform. The CuAAC reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule. This reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological milieu without cross-reacting with endogenous functional groups.

The two-step labeling process is visualized in the workflow diagram below.

Caption: Workflow for two-step protein labeling using this compound.

Quantitative Data

While specific labeling efficiency and signal-to-noise ratios for this compound are not extensively published, the kinetics of the SNAP-tag reaction with various benzylguanine derivatives have been characterized. This data provides a strong indication of the expected performance.

| Substrate Type | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |

| Non-fluorescent Benzylguanine (BG) derivatives | 10⁴ - 10⁵ | |

| Naphthalimide-BG derivatives | ~1-2 x 10³ |

Note on Labeling Efficiency and Signal-to-Noise Ratio:

-

Labeling Efficiency: The labeling of SNAP-tag fusion proteins is generally highly efficient and can be considered quantitative under optimal conditions. Factors influencing efficiency include the concentration of the this compound substrate, incubation time, and the accessibility of the SNAP-tag on the fusion protein. For live-cell labeling, cell permeability of the substrate is also a key factor.

-

Signal-to-Noise Ratio (SNR): A high SNR is crucial for sensitive detection, particularly in fluorescence imaging. The SNR in experiments using this compound is influenced by several factors:

-

Labeling Specificity: The high specificity of the SNAP-tag reaction for benzylguanine minimizes off-target labeling, contributing to a higher SNR.

-

Washing Steps: Thorough washing after both the SNAP-tag labeling and the click chemistry reaction is critical to remove unbound reagents and reduce background fluorescence.

-

Fluorophore Properties: The quantum yield and photostability of the azide-conjugated fluorophore used in the click reaction will directly impact the signal intensity.

-

Imaging System: The sensitivity of the detector and the optical setup of the microscope are also key determinants of the final SNR.

-

Experimental Protocols

The following protocols provide a detailed methodology for using this compound as a bioorthogonal chemical reporter.

Protocol 1: Labeling of SNAP-tag Fusion Proteins in Live Cells with this compound

This protocol outlines the first step of the two-step labeling process in a live-cell context.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest, cultured on coverslips or in imaging dishes.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Procedure:

-

Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Labeling:

-

Aspirate the existing medium from the cells.

-

Add the labeling medium to the cells, ensuring the cells are completely covered.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

-

Wash Cells:

-

Aspirate the labeling medium.

-

Wash the cells three times with pre-warmed complete cell culture medium.

-

After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C to allow any unbound substrate to diffuse out of the cells.

-

-

Proceed to Click Chemistry: The cells are now ready for the second labeling step (Protocol 2).

Caption: Workflow for live-cell labeling with this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol describes the "click" reaction to attach an azide-functionalized probe to the alkyne-labeled protein.

Materials:

-

Cells labeled with this compound (from Protocol 1).

-

Azide-functionalized probe of interest (e.g., azide-fluorophore), stock solution in DMSO.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

-

PBS or other suitable buffer.

Procedure:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, the components can be added in the following order:

-

Buffer (e.g., PBS) to the final volume.

-

Azide-probe (final concentration typically 10-50 µM).

-

Copper-chelating ligand (final concentration ~5-fold molar excess over copper).

-

CuSO₄ (final concentration typically 50-100 µM).

-

Sodium ascorbate (final concentration typically 1-5 mM).

-

Vortex gently to mix.

-

-

Perform Click Reaction:

-

Aspirate the medium from the alkyne-labeled cells.

-

Add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 15-30 minutes at room temperature, protected from light if using a fluorescent probe.

-

-

Wash Cells:

-

Aspirate the click reaction cocktail.

-

Wash the cells three to five times with PBS.

-

-

Imaging or Downstream Analysis: The cells are now ready for fluorescence imaging or other downstream applications.

Caption: Workflow for the CuAAC click reaction on labeled cells.

Protocol 3: Two-Step Labeling and Pull-Down Assay

This protocol adapts the labeling strategy for use in a pull-down assay to identify protein interaction partners.

Materials:

-

Cell lysate containing the SNAP-tag fusion protein of interest.

-

This compound.

-

Azide-PEG-Biotin.

-

Reagents for CuAAC (as in Protocol 2).

-

Streptavidin-conjugated magnetic beads or agarose resin.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Labeling in Lysate:

-

Incubate the cell lysate with 10-20 µM this compound for 1 hour at room temperature.

-

-

Click Reaction with Biotin:

-

Perform the CuAAC reaction as described in Protocol 2, using Azide-PEG-Biotin as the azide probe.

-

-

Removal of Excess Reagents:

-

Perform a buffer exchange using a desalting column to remove unreacted biotin and click chemistry reagents.

-

-

Affinity Purification:

-

Incubate the biotinylated lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry to identify interaction partners.

-

Caption: Workflow for a two-step labeling and pull-down assay.

Applications in Research and Drug Development

The flexibility of the this compound system lends itself to a wide range of applications:

-

Advanced Fluorescence Imaging: By clicking on bright and photostable fluorophores, this system is ideal for super-resolution microscopy techniques (e.g., STED, PALM/STORM) to visualize protein localization and dynamics at the nanoscale.

-

Pulse-Chase Experiments: The two-step labeling allows for the temporal tracking of protein populations. A first cohort of proteins can be labeled with this compound and a specific fluorophore, followed by a chase period and subsequent labeling of newly synthesized proteins with a different fluorophore.

-

Drug Target Identification and Validation: A drug candidate can be functionalized with an azide group. The this compound system can then be used to confirm the engagement of the drug with its target protein in a cellular context.

-

Proteomics and Interactomics: The pull-down protocol described above enables the identification of protein-protein interaction networks, providing insights into cellular signaling pathways and disease mechanisms.

Conclusion

This compound is a powerful and versatile bioorthogonal chemical reporter that combines the specificity of the SNAP-tag system with the efficiency and modularity of click chemistry. This two-step labeling strategy provides researchers with an exceptional tool to label, visualize, and interrogate proteins of interest in complex biological systems. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the successful implementation of this technology, paving the way for new discoveries in fundamental biology and applied drug development.

References

- 1. SNAP-tag2 for faster and brighter protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNAP-Tag-Based Subcellular Protein Labeling and Fluorescent Imaging with Naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SNAP-tag Technology for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SNAP-tag technology, a powerful tool for the specific and covalent labeling of proteins. The technology offers exceptional versatility for a wide range of applications in protein studies, from live-cell imaging to pull-down assays. This document details the core principles of SNAP-tag, provides detailed experimental protocols, summarizes key quantitative data, and illustrates important concepts with diagrams.

Core Principles of SNAP-tag Technology

SNAP-tag is a self-labeling protein tag based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1][2] This engineered protein, the SNAP-tag, covalently reacts with O⁶-benzylguanine (BG) derivatives.[3][4] This reaction allows for the specific and irreversible attachment of a wide variety of synthetic probes to a protein of interest (POI) that has been genetically fused to the SNAP-tag.[3]

The key features of SNAP-tag technology include:

-

Specificity: The reaction between the SNAP-tag and its BG substrate is highly specific, minimizing off-target labeling within a cellular context.

-

Versatility: A broad range of functional molecules can be conjugated to the BG substrate, including fluorescent dyes, biotin, and beads, without the need for re-cloning the fusion protein.

-

Covalent Labeling: The irreversible covalent bond ensures a stable label that can withstand harsh experimental conditions, such as those used in SDS-PAGE.

-

Control over Labeling: The timing of labeling is under experimental control, enabling pulse-chase experiments to study protein trafficking, turnover, and dynamics.

A complementary technology, the CLIP-tag , has been engineered from the SNAP-tag to react specifically with O²-benzylcytosine (BC) derivatives. Since SNAP-tag and CLIP-tag recognize orthogonal substrates, they can be used for simultaneous, dual-color labeling of two different proteins within the same cell.

Mechanism of Action

The SNAP-tag fusion protein is expressed in the system of choice (e.g., mammalian cells, E. coli). The subsequent addition of a BG-substrate initiates a covalent reaction where the substituted benzyl group of the substrate is transferred to a reactive cysteine residue within the SNAP-tag. This reaction releases guanine and forms a stable thioether bond between the tag and the probe.

Quantitative Data Summary

This section summarizes key quantitative parameters of SNAP-tag and related technologies.

Table 1: Comparison of Self-Labeling Protein Tags

| Feature | SNAP-tag | CLIP-tag | HaloTag7 |

| Size (amino acids) | 182 | 182 | 295 |

| Size (kDa) | 19.4 | ~19.4 | 33 |

| Substrate | O⁶-benzylguanine (BG) | O²-benzylcytosine (BC) | Chloroalkane (CA) |

| Reaction Rate Constant (k_app) with TMR substrate (M⁻¹s⁻¹) | ~1.51 x 10⁵ (CP-TMR) | N/A | ~1.88 x 10⁷ (CA-TMR) |

| Melting Temperature (T_m) | ~67°C | N/A | N/A |

Data compiled from multiple sources.

Table 2: Labeling Kinetics of SNAP-tag Variants and Substrates

| SNAP-tag Variant | Substrate | Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Fold Improvement over SNAP-tag with CP-TMR |

| SNAP-tag | CP-TMR | 1.51 (± 0.01) x 10⁵ | 1 |

| SNAPf-tag | TF-TMR | 8.22 (± 0.79) x 10⁶ | ~54 |

| SNAP-tag2 | TF-TMR | 8.22 (± 0.79) x 10⁶ | ~54 |

| SNAP-tag2 | TF-CPY | 1.04 (± 0.12) x 10⁷ | ~69 |

Data from a study on SNAP-tag2.

Experimental Protocols

Detailed methodologies for common SNAP-tag applications are provided below.

Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol is for labeling SNAP-tag fusion proteins on the surface of or within live mammalian cells.

Materials:

-

Cells expressing the SNAP-tag fusion protein cultured in a suitable vessel (e.g., chambered coverslip, multi-well plate).

-

Cell culture medium (e.g., DMEM) with serum.

-

SNAP-tag substrate (cell-permeable, e.g., SNAP-Cell®, or non-cell-permeable, e.g., SNAP-Surface®) dissolved in DMSO or DMF to make a stock solution (typically 1 mM).

-

Pre-warmed live-cell imaging medium.

Procedure:

-

Prepare Staining Solution: Dilute the SNAP-tag substrate stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 5 µM. The optimal concentration depends on the expression level of the fusion protein and the cell type and should be determined empirically.

-

Labeling: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed culture medium containing serum.

-

Destaining: After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C to allow unreacted, cell-permeable substrate to diffuse out of the cells.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Labeling of Purified SNAP-tag Fusion Proteins In Vitro

This protocol describes the labeling of purified SNAP-tag fusion proteins in solution.

Materials:

-

Purified SNAP-tag fusion protein (e.g., at 5 µM).

-

SNAP-tag substrate (e.g., at 10 µM).

-

Reaction Buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Dithiothreitol (DTT) to a final concentration of 1-5 mM.

-

6X SDS-PAGE sample buffer.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified SNAP-tag protein, SNAP-tag substrate, and DTT in the reaction buffer. It is recommended to use at least a 2-fold molar excess of the substrate over the protein.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C in the dark. Labeling can also be performed at lower temperatures (4-25°C), but may require longer incubation times.

-

Quenching: Stop the reaction by adding 6X SDS-PAGE sample buffer and heating for 3 minutes at 95°C.

-

Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning using an appropriate imager. A band corresponding to the molecular weight of the fusion protein plus the ~20 kDa SNAP-tag should be observed.

References

Alkyne-PEG5-SNAP: A Technical Guide for Advanced Chemical Biology Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Alkyne-PEG5-SNAP, a versatile tool in chemical biology. By merging the specificity of SNAP-tag® technology with the bioorthogonal reactivity of click chemistry, this compound enables a two-step labeling strategy for proteins of interest (POIs). This allows for precise, covalent attachment of a terminal alkyne, which can then be further functionalized with a wide array of azide-containing molecules, including fluorophores, biotin, or drug molecules. This guide provides a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.

Core Concepts: SNAP-Tag and Click Chemistry

This compound is a bifunctional molecule comprising three key components:

-

O6-Benzylguanine (BG): This moiety is specifically recognized by the SNAP-tag®, a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1][2][3][4] The SNAP-tag® undergoes a rapid and irreversible self-labeling reaction with the BG derivative, forming a stable covalent bond.[1]

-

Polyethylene Glycol (PEG5) Linker: A five-unit polyethylene glycol spacer enhances the solubility and bioavailability of the molecule, particularly in aqueous environments, and minimizes potential steric hindrance.

-

Terminal Alkyne: This functional group serves as a handle for bioorthogonal "click" chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of any azide-modified molecule of interest.

This dual functionality provides a powerful platform for a wide range of applications in chemical biology, from high-resolution imaging to the identification of protein-protein interactions.

Quantitative Data

Achieving high labeling efficiency is critical for the successful application of this compound. The overall efficiency is a product of both the SNAP-tag® labeling step and the subsequent click chemistry reaction.

SNAP-Tag® Labeling Kinetics

The reaction between the SNAP-tag® and its benzylguanine (BG) substrate is highly efficient. The apparent second-order rate constants (kapp) for various BG-fluorophore substrates have been determined, providing an indication of the labeling speed.

| Substrate | Apparent Rate Constant (kapp) (M⁻¹s⁻¹) | Notes |

| BG-TMR | ~1.0 x 10⁵ | A commonly used, bright fluorophore. |

| BG-CPY | ~1.0 x 10⁵ | Another efficient fluorophore for SNAP-tag® labeling. |

| BG-Alexa488 | ~1.0 x 10⁴ - 1.0 x 10⁵ | A widely used green fluorophore. |

| Non-fluorescent BG substrates | 10⁴ - 10⁵ | Generally show rapid kinetics. |

Data adapted from kinetic characterization studies of SNAP-tag®.

It is important to note that the specific kinetics of this compound have not been extensively published. However, given that the alkyne moiety is distal to the BG group, it is expected to have minimal impact on the reaction with the SNAP-tag®, and the kinetics are anticipated to be in a similar range to other BG derivatives.

Click Chemistry Reaction Efficiency

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is also a highly efficient and specific reaction. While precise quantitative data for the reaction on an this compound-labeled protein is context-dependent (e.g., accessibility of the alkyne, cell type), the reaction itself is known to proceed to near-quantitative yields under optimized conditions. Successful labeling is dependent on factors such as the concentration of reagents, reaction time, and the use of a copper(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve biocompatibility and efficiency.

Applications in Chemical Biology

The versatility of the this compound system lends itself to a multitude of applications in studying protein function.

Advanced Cellular Imaging

This compound is a powerful tool for multi-color and super-resolution imaging. A protein of interest fused to a SNAP-tag® can first be labeled with this compound. Subsequently, an azide-functionalized fluorophore can be attached via click chemistry. This two-step approach allows for:

-

Pulse-Chase Experiments: By labeling a population of proteins at a specific time with this compound and then introducing an azide-fluorophore at a later time, researchers can track the fate of the protein population over time, including its localization, trafficking, and degradation.

-

Super-Resolution Microscopy: The use of small, bright, and photostable organic fluorophores through click chemistry is highly advantageous for super-resolution techniques like STED and STORM, enabling visualization of cellular structures with nanoscale resolution.

Analysis of Protein-Protein Interactions

Identifying the interaction partners of a protein is crucial to understanding its function. This compound facilitates this through:

-

Pull-Down Assays: A SNAP-tagged "bait" protein can be labeled with this compound, followed by the click-attachment of an azide-biotin molecule. The biotinylated protein can then be used to pull down interacting "prey" proteins from cell lysates for identification by mass spectrometry.

-

Fluorescence Resonance Energy Transfer (FRET): By labeling two potentially interacting proteins with a FRET donor and acceptor pair using a combination of tagging technologies (e.g., SNAP-tag® and CLIP-tag®) and click chemistry, the proximity and dynamics of their interaction can be studied in living cells. This is particularly useful for studying phenomena like G-protein coupled receptor (GPCR) dimerization.

Drug Development and Target Identification

In the context of drug development, this compound can be used to:

-

Conjugate Drugs to Specific Proteins: A SNAP-tagged protein can be selectively labeled with a drug molecule that has been modified with an azide group. This allows for the targeted delivery of a therapeutic agent to a specific cell type or subcellular location.

-

Identify Drug Targets: A small molecule drug candidate can be functionalized with an alkyne group. This alkyne-drug can then be used in a pull-down experiment with a biotin-azide to identify its protein targets in a complex mixture.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization will be required for specific proteins and cell types.

Protocol 1: Labeling of SNAP-tag® Fusion Proteins with this compound in Live Cells

-

Cell Culture and Transfection:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dishes).

-

Transfect cells with a plasmid encoding the SNAP-tag®-fusion protein of interest using a standard transfection protocol.

-

Allow for protein expression for 24-48 hours.

-

-

Preparation of Labeling Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-5 µM.

-

-

Labeling Reaction:

-

Aspirate the culture medium from the cells.

-

Add the this compound labeling solution to the cells.

-

Incubate at 37°C in a CO2 incubator for 30-60 minutes.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells three times with pre-warmed complete culture medium or PBS to remove unreacted this compound.

-

-

Proceed to Click Chemistry Reaction (Protocol 2).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

Note: Copper can be toxic to cells. It is crucial to use a copper(I)-stabilizing ligand like THPTA and to minimize the reaction time and copper concentration.

-

Preparation of Click Reaction Cocktail:

-

Prepare stock solutions:

-

Azide-fluorophore (or other azide-modified molecule) in DMSO (e.g., 1 mM).

-

Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).

-

THPTA in water (e.g., 100 mM).

-

Sodium ascorbate in water (prepare fresh, e.g., 300 mM).

-

-

In a microfuge tube, prepare the click reaction cocktail by adding the following in order, vortexing briefly after each addition:

-

Cell culture medium (serum-free is recommended).

-

Azide-fluorophore to a final concentration of 2-20 µM.

-

THPTA to a final concentration of 100 µM.

-

CuSO4 to a final concentration of 20 µM.

-

Sodium ascorbate to a final concentration of 300 µM to initiate the reaction.

-

-

-

Click Reaction:

-

Aspirate the medium from the this compound labeled cells.

-

Immediately add the freshly prepared click reaction cocktail to the cells.

-

Incubate at room temperature, protected from light, for 5-15 minutes.

-

-

Washing and Imaging:

-

Remove the click reaction cocktail.

-

Wash the cells three times with pre-warmed complete culture medium or PBS.

-

The cells are now ready for imaging.

-

Protocol 3: In Vitro Labeling and Pull-Down Assay

-

Labeling of Bait Protein:

-

Incubate purified SNAP-tag®-fusion "bait" protein with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., PBS with 1 mM DTT) for 1 hour at room temperature.

-

Remove excess this compound using a desalting column.

-

-

Click Reaction with Azide-Biotin:

-

To the alkyne-labeled bait protein, add azide-PEG-biotin (to a final concentration of ~50 µM), THPTA (100 µM), CuSO4 (20 µM), and freshly prepared sodium ascorbate (300 µM).

-

Incubate for 1 hour at room temperature.

-

Remove excess reactants by dialysis or using a desalting column.

-

-

Pull-Down:

-

Immobilize the biotinylated bait protein on streptavidin-coated magnetic beads.

-

Incubate the beads with cell lysate containing potential "prey" proteins.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and identify interacting partners by mass spectrometry.

-

Visualizing Workflows with Graphviz